molecular formula C21H15ClF2N4O2 B2540478 N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-02-5

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2540478
CAS No.: 1261012-02-5
M. Wt: 428.82
InChI Key: VCHZZIGXRZLKJU-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide features a pyrrole-acetamide backbone with a 1,2,4-oxadiazole substituent and halogenated aromatic groups. Its structure combines a 2-chloro-4-fluorobenzyl moiety attached to the acetamide nitrogen and a 4-fluorophenyl-substituted oxadiazole ring linked to the pyrrole. These substituents likely enhance its binding affinity to biological targets, such as enzymes or receptors, while the oxadiazole ring contributes to metabolic stability and electronic properties .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHZZIGXRZLKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C21H15ClF2N4O2
  • Molecular Weight : 428.83 g/mol
  • CAS Number : Not available
  • Purity : >90%

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key bacterial enzymes, which disrupts fatty acid synthesis pathways critical for bacterial growth. Specifically, its structural analogs have shown to inhibit the enzyme ecKAS III, with IC50 values ranging from 5.6 µM to 17.1 µM .

Comparative Antibacterial Efficacy

CompoundTarget BacteriaMIC (µM)Reference
N-(2-chloro-4-fluorobenzyl)-...E. coli17.1
Kanamycin BE. coli22.0
Fluorinated IminesS. aureus10.0

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The presence of fluorine atoms may enhance lipophilicity and biological activity, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • In Vitro Studies : A study evaluating various oxadiazole derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting that N-(2-chloro-4-fluorobenzyl)-... could possess similar properties .
  • Mechanistic Insights : Research indicates that the incorporation of oxadiazole moieties in drug design can lead to enhanced activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Toxicological Profile

While the antibacterial and anticancer potentials are promising, understanding the toxicological profile is crucial for therapeutic applications:

  • Toxicity Studies : Preliminary assessments indicate moderate toxicity levels associated with similar fluorinated compounds, necessitating further detailed toxicological evaluations for N-(2-chloro-4-fluorobenzyl)-... .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. This reactivity is critical for modifying the compound’s solubility or biological activity.

Reaction Conditions Products Notes
Acidic (HCl, H<sub>2</sub>O/EtOH, reflux)2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acidObserved in analogous acetamide hydrolysis reactions .
Basic (NaOH, H<sub>2</sub>O, reflux)Corresponding amine derivativeRequires optimization to avoid pyrrole/oxadiazole ring degradation.

Nucleophilic Substitution at Halogen Sites

The 2-chloro-4-fluorobenzyl group facilitates nucleophilic substitution, particularly at the chloro position due to its higher reactivity compared to fluorine.

Reagents Products Mechanism
Thiomorpholine (dioxane, reflux)Thioether derivativeSubstitution at chloro position, as seen in thiadiazole synthesis .
KMnO<sub>4</sub>/NaHCO<sub>3</sub> (H<sub>2</sub>O, reflux)Oxidized benzyl alcohol/carboxylic acidSequential oxidation of the benzyl group .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions. Its stability under acidic conditions allows selective functionalization.

Reaction Conditions Outcome
Nitrile oxide cycloadditionCu-catalyzed, amidoxime intermediateFormation of substituted oxadiazole derivatives.
Oxidative cyclizationNH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O, HClGeneration of fused heterocycles via radical intermediates .

Pyrrole Ring Reactivity

The pyrrole ring undergoes electrophilic substitution, with directing effects influenced by adjacent substituents.

Reagents Position Products
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-3 or C-5Nitro-pyrrole derivatives
SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-2 or C-5Sulfonated analogs

Coupling Reactions

The aryl halide groups enable cross-coupling reactions to introduce diverse substituents.

Reaction Type Catalyst/Reagents Applications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidIntroduction of aryl/heteroaryl groups .
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAmination for bioactivity enhancement .

Reductive Transformations

Selective reduction of the oxadiazole or pyrrole rings alters the compound’s electronic profile.

Reducing Agent Target Site Products
H<sub>2</sub>/Pd-COxadiazole ringPartial reduction to 1,2,4-oxadiazoline .
NaBH<sub>4</sub>Keto groups (if present)Alcohol derivatives

Functionalization via Acylation/Alkylation

The acetamide nitrogen and benzyl group serve as sites for further derivatization.

Reagents Site Modified Products
Ac<sub>2</sub>O/pyridineAcetamide N-HN-acetylated derivatives .
Alkyl halides (K<sub>2</sub>CO<sub>3</sub>, DMF)Benzyl positionAlkylated analogs for SAR studies .

Key Structural Insights from Analogs

  • Halogen Effects : The 4-fluorophenyl group enhances metabolic stability and directs electrophilic substitution to the meta position .

  • Oxadiazole Stability : Resists ring-opening under mild acidic conditions but undergoes hydrolysis in concentrated H<sub>2</sub>SO<sub>4</sub>.

  • Pyrrole Reactivity : Electron-rich nature promotes reactions at C-2 and C-5, moderated by steric effects from adjacent groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on Aromatic Rings

Compound A : N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (C₂₀H₁₃Cl₂FN₄O₂; 431.248 Da)
  • Key Differences :
    • Benzyl group: 4-chloro-2-fluorophenyl vs. 2-chloro-4-fluorobenzyl in the target compound.
    • Oxadiazole substituent: 3-chlorophenyl vs. 4-fluorophenyl.
  • The absence of a benzyl linker (replaced by direct phenyl attachment) may affect conformational flexibility .
Compound B : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
  • Key Differences :
    • Core ring: Pyrazole instead of pyrrole.
    • Substituents: 4-methoxyphenyl (electron-donating) and methylsulfanyl (hydrophobic) groups.
  • Methylsulfanyl could enhance hydrophobic interactions but increase toxicity risks .

Heterocyclic Core Modifications

Compound C : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Key Differences :
    • Thiadiazole ring replaces oxadiazole.
    • Acetyl group introduces additional hydrogen-bonding capacity.
  • Implications :
    • Thiadiazole’s sulfur atom may alter electronic properties, influencing redox reactivity.
    • The dihydro-thiadiazole structure could reduce aromaticity, affecting π-π stacking interactions .
Compound D : 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Key Differences :
    • Triazole core with sulfanyl linkage vs. oxadiazole-pyrrole system.
    • Trifluoromethyl group enhances lipophilicity.
  • Implications :
    • Sulfanyl groups may form disulfide bonds, affecting stability.
    • Pyridinyl and trifluoromethyl groups could improve blood-brain barrier penetration .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~434 Da (estimated) 431.248 Da ~480 Da (estimated) 337.35 Da
Aromatic Substituents 4-Fluorophenyl, 2-Cl-4-F-benzyl 3-Chlorophenyl, 4-Cl-2-F-phenyl 4-Methoxyphenyl, 2-Cl-benzyl 4-Fluorophenyl
Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole-Pyrazole 1,3,4-Thiadiazole
Key Functional Groups Acetamide, Fluorine, Chlorine Acetamide, Chlorine Methylsulfanyl, Methoxy Acetyl, Dihydro-thiadiazole
  • Target Compound Advantages :
    • Balanced halogenation (Cl/F) optimizes steric and electronic effects for target binding.
    • Benzyl linker provides conformational flexibility absent in direct phenyl analogs.
  • Limitations of Analogs :
    • Compound B’s methylsulfanyl group may pose metabolic instability.
    • Compound C’s thiadiazole core could reduce bioavailability due to higher polarity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with fluorophenyl-substituted carboxylic acids. Subsequent coupling reactions (e.g., nucleophilic substitution or amide bond formation) introduce the pyrrole and benzylacetamide moieties.
  • Optimization : Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (0–80°C), and stoichiometric ratios of reagents. Catalytic agents like triethylamine or DMAP may enhance reaction efficiency .
  • Validation : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Techniques :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly for the oxadiazole and pyrrole rings .
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How can researchers ensure purity and stability during storage?

  • Purity : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) for final purification. Purity ≥95% is typical for research-grade material .
  • Stability : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental spectroscopic data?

  • Approach :

Re-examine solvent effects (e.g., dielectric constant) on NMR chemical shifts using tools like COSMO-RS.

Compare experimental X-ray structures with DFT-optimized geometries to identify conformational discrepancies .

Validate mass spectral fragmentation with in silico tools (e.g., Mass Frontier).

  • Case Study : If 1H^1 \text{H}-NMR signals for pyrrole protons deviate from predictions, revise computational models to include dynamic effects (e.g., ring puckering) .

Q. How can the biological activity of this compound be systematically explored while minimizing off-target effects?

  • Experimental Design :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like kinases or GPCRs.
  • In Vitro Assays : Screen against cell lines (e.g., HEK293 or cancer models) with dose-response curves (IC50_{50} determination).
  • Selectivity Profiling : Employ kinome-wide panels or proteome microarrays to assess off-target interactions .
    • Data Analysis : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to correlate structural motifs with activity trends.

Q. What advanced statistical methods are suitable for optimizing synthetic yield and reproducibility?

  • Methods :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction kinetics .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Troubleshooting :

  • Assay Validation : Standardize protocols (e.g., ATP concentrations in kinase assays) and use reference compounds as positive controls.
  • Data Normalization : Adjust for batch effects using Z-score transformation or ComBat algorithms.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

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